molecular formula C15H22N2O3S B2970376 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide CAS No. 1241704-58-4

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide

Cat. No.: B2970376
CAS No.: 1241704-58-4
M. Wt: 310.41
InChI Key: SHONMMVLXVITRD-UHFFFAOYSA-N
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Description

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide is a sulfonamide-derived acetamide compound characterized by a conjugated ethenyl bridge linking a 4-methylphenyl group to a sulfonyl moiety. The sulfonyl group is further substituted with a 2-methylpropyl (isobutyl) amino side chain, terminating in an acetamide functional group. The compound’s molecular complexity and stereoelectronic features (e.g., the sulfonyl group’s electron-withdrawing nature and the acetamide’s hydrogen-bonding capacity) may influence its pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity .

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)10-17(11-15(16)18)21(19,20)9-8-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H2,16,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONMMVLXVITRD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide typically involves multiple steps:

    Formation of the Ethenyl Group: The initial step involves the formation of the ethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the ethenyl compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step is the formation of the acetamide group. This can be done by reacting the sulfonylated compound with an amine, followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and ethenyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ethenyl group can participate in conjugation reactions, affecting the electronic properties of the compound. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Pharmacological Role
Target Compound C₁₉H₂₄N₂O₃S 360.47 Sulfonyl, acetamide, ethenyl Undisclosed (structural β2-AR agonist candidate?)
PF-610355 C₂₈H₃₃N₃O₅S 547.65 Sulfonamide, biphenyl, hydroxyl β2-Adrenoceptor agonist
2-(4-Methylphenyl)-N-(sulfinylethyl)acetamide C₁₈H₂₁NO₂S 315.43 Sulfinyl, acetamide Unknown (potential metabolite)
Impurity C(EP) C₁₃H₁₉NO 205.30 Propanamide, 2-methylpropyl Synthetic impurity

Key Observations :

  • Compared to β2-agonists like PF-610355, the target lacks hydroxyl groups critical for β2-AR activation, suggesting possible differences in efficacy or selectivity .
  • The 2-methylpropyl substituent, common in impurities and analogues, may improve lipophilicity but could require structural optimization to balance solubility and potency.

Research Implications and Gaps

While structural parallels exist between the target compound and β2-agonists (e.g., sulfonamide-acetamide cores), direct evidence of its pharmacological activity is absent in the provided sources. Further studies should explore:

  • Receptor binding assays to assess β2-AR affinity.
  • Metabolic stability profiling comparing sulfonyl vs. sulfinyl derivatives.
  • Synthetic pathways to mitigate impurities like those in .

Biological Activity

The compound 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and COX inhibitory effects, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including the compound , exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that certain compounds demonstrated potent antibacterial activity against strains of Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

  • Case Study Findings :
    • Compounds showed growth inhibition rates ranging from 85.76% to 97.76% against MRSA and other Gram-negative bacteria.
    • The compound's structure, particularly the presence of the sulfonyl group, enhances its interaction with bacterial targets.
CompoundBacterial StrainGrowth Inhibition (%)
7gMRSA97.76
7hE. coli91.50
7iK. pneumoniae88.30

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation in animal models.

  • In Vivo Study Results :
    • The compound was tested for edema reduction compared to standard anti-inflammatory drugs like indomethacin and celecoxib.
CompoundEdema Reduction (%)Time Point (h)
Control0-
Indomethacin96.66
Celecoxib94.76
2-Methylpropyl derivative 92.0 6

COX Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Inhibition Data :
    • The synthesized derivatives showed an IC50 value ranging from 0.10 µM to 0.31 µM , indicating strong COX-2 inhibition with high selectivity over COX-1.
CompoundIC50 (µM)Selectivity Index
Indomethacin0.079-
Celecoxib0.13-
2-Methylpropyl derivative 0.10–0.31 31.29–132

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • The sulfonamide group enhances binding affinity to bacterial enzymes.
  • The structural configuration allows for effective inhibition of COX enzymes by fitting into their active sites.

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